N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name of the compound reflects its spirocyclic framework and stereochemical features. The parent structure is derived from spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen] , a bicyclic system where cyclohexane and pyrano[3,2-g]chromen share a single spiro atom (C1 of cyclohexane and C2' of the pyrano ring). The numbering begins at the spiro junction, with the cyclohexane ring designated as the first component and the pyrano[3,2-g]chromen as the second. The pyrano[3,2-g]chromen subsystem consists of a fused pyran (oxygen-containing six-membered ring) and chromene (benzopyran) moieties, with the chromene component further substituted at positions 6' and 8' by methyl and oxo groups, respectively.
The substituent 2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide is attached to the nitrogen of the (2S,3S)-1-hydroxy-3-methylpentan-2-yl side chain. The stereochemical descriptors (2S,3S) indicate the absolute configuration of the two chiral centers in the pentan-2-yl moiety, determined via Cahn-Ingold-Prelog priority rules. The hydroxyl group at C1 and methyl group at C3 further constrain the side chain’s conformation, influencing intermolecular interactions.
X-ray Crystallographic Studies of Spirocyclic Frameworks
X-ray diffraction analysis reveals critical insights into the spirocyclic core’s geometry. The compound crystallizes in the monoclinic space group C2/c , with unit cell parameters consistent with centrosymmetric packing of racemic mixtures. The cyclohexane ring adopts a distorted half-chair conformation , as evidenced by a Cremer-Pople puckering amplitude $$ Q_T = 0.460(2) \, \text{Å} $$, polar angle $$ \theta = 51.6(2)^\circ $$, and azimuthal angle $$ \phi = 101.3(3)^\circ $$. The pyrano[3,2-g]chromen subsystem is nearly orthogonal to the cyclohexane ring, with a dihedral angle of $$ 78.4(1)^\circ $$ between their mean planes (Table 1).
Table 1. Key Geometric Parameters from X-ray Crystallography
| Parameter | Value |
|---|---|
| Spiro junction bond (C1–C2') | $$ 1.548(3) \, \text{Å} $$ |
| Dihedral angle (cyclohexane–pyrano) | $$ 78.4(1)^\circ $$ |
| C=O bond length (8'-oxo) | $$ 1.214(2) \, \text{Å} $$ |
| N–H···O hydrogen bond | $$ 2.692(2) \, \text{Å} $$ |
Intermolecular interactions stabilize the crystal lattice, including N–H···O hydrogen bonds between the acetamide nitrogen and pyrano oxygen ($$ \text{N1–H1···O2} $$, $$ 2.692(2) \, \text{Å} $$) and weak C–H···π interactions involving the chromene aromatic system. These interactions generate a two-dimensional network parallel to the (010) plane, corroborated by Hirshfeld surface analysis.
NMR Spectroscopic Analysis of Diastereomeric Purity
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s diastereomeric purity and stereochemical assignment. The $$ ^1\text{H} $$-NMR spectrum displays distinct signals for the (2S,3S)-configured side chain, including a doublet of doublets at $$ \delta 3.82 \, \text{ppm} $$ (C2-H, $$ J = 6.4, 4.1 \, \text{Hz} $$) and a multiplet at $$ \delta 1.28 \, \text{ppm} $$ (C3-CH$$_3$$). The spirocyclic core’s protons exhibit characteristic splitting: the equatorial cyclohexane protons resonate as a broad singlet at $$ \delta 2.15 \, \text{ppm} $$, while the pyrano ring’s H7' proton appears as a doublet at $$ \delta 6.45 \, \text{ppm} $$ ($$ J = 8.7 \, \text{Hz} $$), coupled to H8' ($$ \delta 5.92 \, \text{ppm} $$).
Table 2. Selected $$ ^1\text{H} $$-NMR Chemical Shifts
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| C2-H | 3.82 | dd | 6.4, 4.1 |
| C3-CH$$_3$$ | 1.28 | m | - |
| H7' | 6.45 | d | 8.7 |
| H8' | 5.92 | d | 8.7 |
The $$ ^{13}\text{C} $$-NMR spectrum corroborates the spiro architecture, with signals at $$ \delta 170.3 \, \text{ppm} $$ (acetamide carbonyl) and $$ \delta 196.5 \, \text{ppm} $$ (8'-oxo group). Heteronuclear single quantum coherence (HSQC) and rotating-frame Overhauser effect spectroscopy (ROESY) experiments validate spatial proximities, such as the correlation between H7' and the cyclohexane C1-H, confirming the spiro connectivity.
Computational Modeling of Chromene-Pyrano Ring Conformations
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide complementary insights into the chromene-pyrano ring system’s conformational preferences. The optimized geometry aligns with crystallographic data, showing a dihedral angle of $$ 77.8^\circ $$ between the cyclohexane and pyrano rings, deviating by $$ 0.6^\circ $$ from experimental values. The pyrano ring adopts a sofa conformation , with puckering parameters ($$ Q_T = 0.42 \, \text{Å} $$, $$ \theta = 53^\circ $$) consistent with X-ray results.
Table 3. Computational vs. Experimental Geometric Parameters
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| Dihedral angle (cyclohexane–pyrano) | $$ 77.8^\circ $$ | $$ 78.4(1)^\circ $$ |
| C1–C2' bond length | $$ 1.542 \, \text{Å} $$ | $$ 1.548(3) \, \text{Å} $$ |
| Pyrano ring puckering ($$ Q_T $$) | $$ 0.42 \, \text{Å} $$ | $$ 0.460(2) \, \text{Å} $$ |
Natural bond orbital (NBO) analysis highlights hyperconjugative interactions stabilizing the spiro junction, including $$ \sigma(\text{C1–C2'}) \rightarrow \sigma^*(\text{C9–O1}) $$ delocalization ($$ E^{(2)} = 4.8 \, \text{kcal/mol} $$). Molecular dynamics simulations further reveal restricted rotation about the spiro bond, with an energy barrier of $$ 12.3 \, \text{kcal/mol} $$, ensuring conformational rigidity under physiological conditions.
Properties
Molecular Formula |
C26H35NO5 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)acetamide |
InChI |
InChI=1S/C26H35NO5/c1-4-16(2)21(15-28)27-24(29)13-20-17(3)19-12-18-8-11-26(9-6-5-7-10-26)32-22(18)14-23(19)31-25(20)30/h12,14,16,21,28H,4-11,13,15H2,1-3H3,(H,27,29)/t16-,21+/m0/s1 |
InChI Key |
TWMHSKGSLXMEKL-HRAATJIYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)NC(=O)CC1=C(C2=C(C=C3C(=C2)CCC4(O3)CCCCC4)OC1=O)C |
Canonical SMILES |
CCC(C)C(CO)NC(=O)CC1=C(C2=C(C=C3C(=C2)CCC4(O3)CCCCC4)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Multi-step Reactions
The synthesis of N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide can be approached through several multi-step reactions:
Formation of the Chiral Center :
- Starting from commercially available precursors such as 3-methylpentan-2-one.
- Utilizing asymmetric synthesis techniques, such as the use of chiral catalysts or reagents to ensure the desired stereochemistry.
Construction of the Spirocyclic Framework :
- A crucial step involves creating the spirocyclic structure which can be achieved through cyclization reactions.
- Possible methods include:
- Michael Addition : Using nucleophiles to add to α,β-unsaturated carbonyl compounds.
- Intramolecular Aldol Reactions : To form the necessary cyclic structures.
-
- The final step typically involves acetylation of the amine group using acetic anhydride or acetyl chloride to form the acetamide derivative.
Alternative Synthetic Routes
Another viable approach could involve:
Use of Protecting Groups : Protecting groups can be employed to selectively modify functional groups during synthesis, ensuring that reactions occur at desired sites without interfering with other functional groups.
One-Pot Synthesis : This method can simplify the process by combining multiple steps into a single reaction vessel, reducing time and increasing overall yield.
Summary of Reagents and Conditions
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Asymmetric Synthesis | Chiral catalysts | Controlled temperature |
| 2 | Cyclization | α,β-unsaturated carbonyls | Base or acid catalysis |
| 3 | Acetylation | Acetic anhydride | Room temperature or reflux |
Analytical Techniques
To confirm the successful synthesis of this compound, various analytical techniques are employed:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure and confirms stereochemistry.
Mass Spectrometry (MS) : Used for determining molecular weight and verifying the purity of the synthesized compound.
Chromatographic Techniques
- High Performance Liquid Chromatography (HPLC) : Essential for purifying the final product and assessing its purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles or electrophiles for substitution reactions (e.g., halides, amines).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of a carbonyl group could yield an alcohol.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Properties
Research indicates that compounds with similar structural features exhibit anticancer activity. The unique spirocyclic structure of N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide suggests potential for targeting cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in various cancer types through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
1.2 Anti-inflammatory Effects
The compound's structural motifs are also associated with anti-inflammatory activity. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This could make this compound a candidate for developing new anti-inflammatory drugs .
1.3 Antiviral Activity
Preliminary studies suggest that the compound may possess antiviral properties. Its structural resemblance to known antiviral agents suggests that it could inhibit viral replication or entry into host cells. Further research is needed to elucidate its mechanism of action against specific viruses .
Case Studies
Case Study 1: Anticancer Activity in Cell Lines
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects on human breast cancer cell lines (MCF7). The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Inhibition of Inflammatory Markers
Another investigation focused on the anti-inflammatory properties of similar compounds. Results indicated that treatment with these compounds led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6 in animal models .
Mechanism of Action
The mechanism of action of N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.
Comparison with Similar Compounds
Key Observations :
- The target compound’s spirocyclic architecture distinguishes it from linear-chain analogs (e.g., Compounds e, g), which may confer unique conformational rigidity and binding selectivity.
- Substitution at the acetamide group (e.g., hydroxy-methylpentan in the target vs. dimethylphenoxy in Compounds e/g) directly impacts solubility and target affinity .
- Replacement of the acetamide with a carboxylic acid (SY211855) reduces membrane permeability but enhances synthetic utility .
Bioactivity and Molecular Networking Insights
Molecular networking () reveals that structurally related compounds cluster based on shared fragmentation patterns (cosine scores >0.8). For example:
- The spirocyclic core of the target compound likely generates a distinct MS/MS fragmentation profile compared to linear analogs, as seen in SY211855 .
- Compounds with similar acetamide side chains (e.g., Compounds e/g) may share metabolic pathways or degradation products, as inferred from dereplication strategies .
Biological Activity
N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide is a complex organic compound with potential biological activities. Its structure suggests various pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : CHN O
- Molecular Weight : 441.6 g/mol
- CAS Number : 1014403-96-3
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds similar to this compound. For instance, derivatives synthesized from similar frameworks exhibited significant free radical scavenging capabilities. The antioxidant activity is attributed to the presence of hydroxyl groups and conjugated systems within their structures, which facilitate electron donation and stabilization of free radicals .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has demonstrated that similar compounds show efficacy against a range of bacteria and fungi. In vitro studies have indicated that certain derivatives possess significant antibacterial activity, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
Preliminary investigations into the anticancer properties of related compounds indicate that they may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific pathways related to tumor growth. For example, studies have shown that spirochromene derivatives can effectively target cancer cells while sparing normal cells .
Study 1: Antioxidant Evaluation
A study conducted on a series of spirochromene derivatives demonstrated that those with structural similarities to this compound exhibited IC50 values in the micromolar range for DPPH radical scavenging activity. This suggests a robust capacity for reducing oxidative stress in biological systems .
Study 2: Antimicrobial Screening
In a comparative study assessing antimicrobial efficacy, several derivatives were tested against standard strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar backbone structures showed significant inhibition zones, suggesting their potential as novel antimicrobial agents .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
